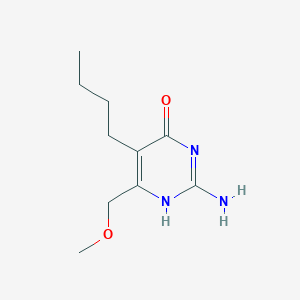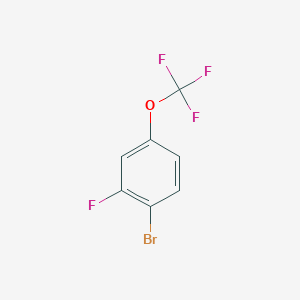
1-(6-フルオロ-1H-ベンゾイミダゾール-2-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7FN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the benzimidazole ring and an ethanone group at the 2nd position makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications .
科学的研究の応用
1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
準備方法
The synthesis of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoro-1H-benzimidazole.
Acylation Reaction: The key step involves the acylation of 6-fluoro-1H-benzimidazole with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine or triethylamine.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and yield.
化学反応の分析
1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .
類似化合物との比較
1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone can be compared with other benzimidazole derivatives, such as:
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(6-Methyl-1H-benzimidazol-2-yl)ethanone: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
1-(6-Nitro-1H-benzimidazol-2-yl)ethanone:
The uniqueness of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
1-(6-fluoro-1H-benzimidazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXGXGVWIPRDEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)






![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)


